2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19ClN6O3 and its molecular weight is 402.84. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
The structural complexity of this compound suggests it could be involved in antiproliferative activities against cancer cell lines. Its potential to interfere with DNA replication or protein synthesis makes it a candidate for studying tumor growth inhibition .
Medicinal Chemistry
Compounds with similar structures have been used to create molecular libraries as leads in medicinal chemistry. This compound could serve as a privileged scaffold for drug discovery, aiding in the identification of novel pharmacophores .
Organic Synthesis
The compound’s intricate structure indicates it could be used in organic synthesis to explore new reaction pathways or to synthesize new heterocyclic systems through methods like the retro Diels–Alder (RDA) procedure .
Pharmacology
Given the presence of a triazolopyrimidine moiety, this compound might exhibit various pharmacological activities. It could be used to study its binding affinity to different receptors and its role in modulating biological pathways .
Material Science
The compound could be investigated for its thermodynamic properties , such as boiling point, critical temperature, and enthalpy of vaporization. These properties are crucial for the design of new materials and compounds .
Environmental Chemistry
Due to the presence of a chloro-methylphenyl group, this compound could be studied for its reactivity and stability in different environmental conditions. It might also be used to understand the degradation pathways of similar organic compounds in nature .
properties
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-11-4-5-12(7-14(11)19)25-17-16(22-23-25)18(27)24(10-21-17)9-15(26)20-8-13-3-2-6-28-13/h4-5,7,10,13H,2-3,6,8-9H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLKAYFKJSUUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4CCCO4)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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